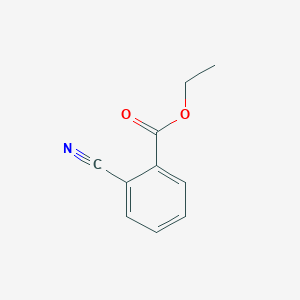

Ethyl 2-cyanobenzoate

Beschreibung

Historical Context and Evolution of Research Perspectives

The study of Ethyl 2-cyanobenzoate has evolved from its initial synthesis and characterization to its application in more complex chemical transformations. An early described method for its preparation involves the reaction between phthalic acid monoamide and ethanol (B145695) in pyridine, utilizing p-toluenesulfonyl chloride. sigmaaldrich.com

Early research often centered on understanding its fundamental chemical properties and reactivity. For instance, studies have investigated the influence of its ortho substituents on the carbonyl carbon ¹³C NMR chemical shifts in the broader context of substituted phenyl benzoates. sigmaaldrich.com This type of research highlights its use as a model compound for probing electronic and steric effects in physical organic chemistry. Over time, the focus has shifted from fundamental characterization to leveraging its synthetic potential as an intermediate.

Contemporary Significance in Chemical Sciences

In modern chemical science, this compound is valued primarily as a versatile intermediate and building block. lookchem.combldpharm.com Its significance stems from the presence of two distinct functional groups—the ester and the nitrile—which can be selectively transformed to construct more complex molecular architectures. This dual functionality allows for its participation in a wide array of chemical reactions, making it a valuable tool for synthetic chemists.

The compound serves as a key starting material in the synthesis of various organic molecules, including pharmaceuticals and materials for specialized applications. bldpharm.comguidechem.com Its utility is recognized in the development of novel synthetic methodologies and the construction of heterocyclic compounds, which are core structures in many biologically active molecules.

Overview of Key Research Domains

The application of this compound spans several key domains within chemical research, primarily centered on organic synthesis.

Organic Synthesis and Intermediates: The most prominent research domain for this compound is its use as a synthetic precursor. It is employed in the synthesis of other functionalized molecules. For example, it can be used to synthesize 2-(aminomethyl)benzyl alcohol. sigmaaldrich.com Its role as an intermediate is crucial in multi-step synthetic sequences. lookchem.com

Medicinal Chemistry and Heterocyclic Synthesis: The compound is a valuable starting material for creating molecules of medicinal interest. A significant application involves its reaction with 2-aminobenzamides to synthesize spiro-isoindolinone dihydroquinazolinones. rsc.org These spiro compounds are recognized for their presence in natural products and their potential biological activities. rsc.org The reaction demonstrates the ability of this compound to participate in base-mediated spirocyclization reactions to form complex heterocyclic systems. rsc.org

Materials Science: Research also extends into the field of materials science, where this compound is considered an organic building block. bldpharm.com Its derivatives are explored for creating materials with specific properties, such as those used in organic electronics or polymers. bldpharm.com

Table 2: Key Research Applications of this compound

| Research Domain | Specific Application | Resulting Compound Type | Reference |

|---|---|---|---|

| Organic Synthesis | Precursor for functional group transformation | 2-(aminomethyl)benzyl alcohol | sigmaaldrich.com |

| Medicinal Chemistry | Base-mediated spirocyclization with 2-aminobenzamides | Spiro-isoindolinone dihydroquinazolinones | rsc.org |

| Physical Organic Chemistry | Model compound for spectroscopic studies | Substituted phenyl benzoates | sigmaaldrich.com |

| Materials Science | Organic building block | Polymers and functional materials | bldpharm.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-cyanobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQAJOJDAZNFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288098 | |

| Record name | Ethyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6525-45-7 | |

| Record name | 6525-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-cyanobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Cyanobenzoate

Established Laboratory Synthetic Routes

The laboratory synthesis of ethyl 2-cyanobenzoate can be achieved through several established methods, primarily involving esterification and cyanation reactions.

Esterification and Cyano-Functionalization Protocols

Two common protocols for the synthesis of this compound are the reaction of phthalic acid monoamide with ethanol (B145695) and the cyanation of ethyl benzoate (B1203000) derivatives.

One synthetic route involves the reaction between phthalic acid monoamide and ethanol. This method leverages the reactivity of the amide and carboxylic acid functionalities of the starting material to form the corresponding ester and nitrile.

Another key method is the cyanation of a suitable ethyl benzoate precursor. For instance, a bromo-substituted ethyl benzoate can undergo a cyanation reaction to yield the desired product. A common approach involves dissolving an ethyl bromobenzoate in an amide solvent, such as N,N-dimethylformamide (DMF), and then adding a cyanation reagent. google.com The reaction is typically heated for several hours, after which the product is isolated and purified. google.com

Phthalic Acid Monoamide and Ethanol Reaction

Optimization of Reaction Conditions and Yield

The efficiency and yield of these synthetic routes are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

For cyanation reactions, various solvents and bases have been studied to maximize yield. While solvents like acetonitrile (B52724) may not be effective, ethanol has been shown to be a suitable medium, particularly when used in conjunction with a base like triethylamine (B128534) under reflux conditions. researchgate.net The choice of base is critical; for example, in related condensations, sodium ethoxide has been found to be more effective than other bases like pyridine, piperidine, n-butyl amine, and triethylamine, leading to significantly higher yields of the desired product. researchgate.net

The following table summarizes the effect of different bases on the yield of a related condensation reaction, highlighting the importance of base selection in optimizing the synthesis.

| Entry | Base | Solvent | Conditions | Yield (%) |

| 1 | NaH | Various | Various | Low |

| 2 | Na₂CO₃ | Various | Various | Low |

| 3 | i-Pr₂NEt | Various | Various | Low |

| 4 | Et₃N | Ethanol | Reflux | Higher |

| 5 | Sodium Ethoxide | Ethanol | Reflux | Maximum |

This table is illustrative of general findings in related reactions and emphasizes the importance of optimizing reaction conditions. Specific yields for the synthesis of this compound may vary.

Industrial-Scale Production Methodologies

The transition from laboratory-scale synthesis to industrial production necessitates a focus on process design that ensures high purity, efficiency, and cost-effectiveness.

Process Design for High Purity and Efficiency

For the industrial production of cyanobenzoic acid derivatives, processes are designed to be scalable and utilize standard industrial reactors and equipment. google.com A key consideration in industrial synthesis is the development of a process that is not only high-yielding but also minimizes operational complexity and cost. For example, a synthetic route for a related compound, ethyl 4-formaldehyde oximobenzoate, was developed to be shorter, operate under milder conditions, and use cheaper, readily available raw materials, making it suitable for large-scale industrial production. google.com The solvents used in such processes are often recyclable, further reducing production costs. google.com

In the context of producing esters on an industrial scale, overcoming the limitations of certain starting materials is crucial. For instance, the use of the sodium salt of tetrachloro-2-cyanobenzoic acid was previously avoided in industrial processes due to difficulties in obtaining a pure salt. google.com However, a process was developed to produce the sodium salt in good yield and purity by reacting the corresponding ammonium (B1175870) salt with sodium hydroxide (B78521) solution in the presence of water and an inert organic solvent. google.com This innovation allows for a more efficient industrial process with less waste. google.com

The following table outlines key considerations in the design of industrial-scale production processes for related benzoates.

| Parameter | Industrial Process Goal | Example of an Optimized Approach |

| Starting Materials | Cost-effective and readily available | Utilizing cheaper raw materials and developing methods to purify less ideal starting salts. google.comgoogle.com |

| Reaction Conditions | Mild, safe, and efficient | Employing shorter reaction routes and milder conditions to reduce energy consumption and risk. google.com |

| Solvent Use | Minimized environmental impact and cost | Use of recyclable solvents. google.com |

| Process Complexity | Simple and scalable | Designing processes that can be carried out in standard industrial reactors. google.com |

| Product Purity | High to meet quality standards | Developing purification methods that are effective and scalable. google.com |

Catalytic Approaches in Industrial Synthesis

The industrial production of this compound primarily relies on the esterification of 2-cyanobenzoic acid with ethanol. This transformation is typically slow and requires a catalyst to proceed at a practical rate. operachem.com Catalytic strategies are central to achieving high conversion and yield efficiently.

The most established method is the Fischer-Speier esterification, which utilizes a strong mineral acid, such as concentrated sulfuric acid, as a homogeneous catalyst. smolecule.com The reaction involves protonation of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by ethanol. To drive the equilibrium towards the product, excess ethanol is often used, or water is removed as it forms.

In response to environmental concerns associated with corrosive and non-recoverable acid catalysts, significant research has focused on developing heterogeneous solid acid catalysts. allrounder.ai These catalysts are insoluble in the reaction medium, allowing for easy separation and reuse, which simplifies the purification process and reduces waste. allrounder.ai Examples of solid acids investigated for the esterification of benzoic acid derivatives include zirconium or iron-supported titanium catalysts. smolecule.comallrounder.ai These materials function as Lewis acids and have demonstrated high catalytic activity. smolecule.com Another approach involves transesterification, where a different ester is reacted with ethanol to yield this compound. For related processes like the synthesis of ethyl cyanoacetate, hydrotalcite-like compounds have been employed as efficient, recyclable solid base catalysts. rsc.org

Table 1: Comparison of Catalytic Methods for Benzoate Ester Synthesis

| Catalyst Type | Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Mineral Acid | Homogeneous Catalysis (Fischer Esterification) | Reflux with excess alcohol | Low cost, high conversion | Corrosive, difficult to separate, waste generation allrounder.ai |

| Solid Acid (e.g., Zr/Ti) | Heterogeneous Catalysis | High temperature (e.g., 120°C) | Reusable, environmentally friendly, easy separation allrounder.ai | Higher initial cost, potential for lower activity than homogeneous catalysts |

| Hydrotalcite | Heterogeneous Catalysis (Transesterification) | 80-85°C | High efficiency, recyclable, long catalyst life rsc.org | Primarily demonstrated for related aliphatic esters |

Fundamental Reactivity Patterns

This compound possesses two primary reactive sites: the cyano group (-C≡N) and the ethyl ester group (-COOEt). The electronic interplay between these groups on the aromatic ring dictates its chemical behavior in various transformations.

The cyano group is a versatile functional group that can undergo nucleophilic attack at the electrophilic carbon atom.

The cyano group of this compound can react with amine nucleophiles. Research has demonstrated that in the presence of a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS), this compound reacts with amine-containing molecules such as 2-aminobenzamide (B116534). rsc.orgnih.gov The reaction proceeds via an initial nucleophilic attack by the deprotonated amine onto the carbon of the cyano group. rsc.orgnih.gov This forms an imine intermediate which can then undergo subsequent intramolecular cyclizations to generate more complex heterocyclic structures, such as spiro-isoindolinone dihydroquinazolinones. rsc.orgnih.gov This reactivity highlights the cyano group's susceptibility to nucleophilic addition by amines, serving as a key step in the synthesis of nitrogen-containing heterocycles.

The nitrile functionality is readily reducible to a primary amine, a transformation of significant value in the synthesis of pharmaceuticals and other fine chemicals.

The cyano group of this compound can be selectively reduced to a primary aminomethyl group (-CH₂NH₂). Powerful hydride-donating reagents are commonly employed for this purpose. Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reducing agent that readily converts nitriles to primary amines. allrounder.aimpgpgcollegehardoi.inmasterorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and involves the transfer of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. mpgpgcollegehardoi.in

Catalytic hydrogenation offers an alternative, often more selective, pathway. allrounder.aiwikipedia.org This method utilizes hydrogen gas (H₂) and a heterogeneous metal catalyst. wikipedia.org Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide are effective for this transformation. wikipedia.org The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgbme.hu For instance, modified palladium catalysts have been developed to enhance chemoselectivity, allowing the hydrogenation of other functional groups while leaving an aromatic nitrile intact. nih.gov Conversely, specific iron or cobalt phosphine (B1218219) complexes have been designed for the selective hydrogenation of a wide range of nitriles to primary amines. researchgate.netlookchem.com

Table 2: Selected Reagents for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Typical Conditions | Selectivity | Reference(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous workup | Strong, non-selective; reduces both ester and cyano groups | mpgpgcollegehardoi.inmasterorganicchemistry.com |

| Catalytic Hydrogenation (H₂) | Raney Ni, Pd/C, or PtO₂ catalyst; various solvents and pressures | Can be highly selective for the primary amine with optimized conditions | allrounder.aiwikipedia.org |

| InCl₃/NaBH₄ | THF, 25°C | Reduces aromatic and aliphatic nitriles to primary amines | acs.org |

| Raney Ni/KBH₄ | Ethanol, 50°C (for aromatic nitriles) | Mild and efficient for direct hydrogenation to primary amines | umich.edu |

The ester functional group can be cleaved through hydrolysis to yield the parent carboxylic acid, 2-cyanobenzoic acid. This reaction is typically performed under basic or acidic conditions.

Base-catalyzed hydrolysis, or saponification, is a common and efficient method. operachem.com The reaction involves treating this compound with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). operachem.comsci-hub.se The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The reaction is driven to completion by the irreversible acid-base reaction between the resulting carboxylic acid and the basic alkoxide. operachem.com A final acidification step with a strong acid like hydrochloric acid (HCl) is required to protonate the carboxylate salt and isolate the free 2-cyanobenzoic acid. operachem.comsci-hub.se This procedure is widely applicable to benzoate esters. smolecule.comcas.cz A specific method for the cleavage of this compound using aluminum and iodine in acetonitrile has also been reported, affording 2-cyanobenzoic acid in excellent yield (99%). sci-hub.se

Hydrolytic Cleavage of the Benzoate Ester

Formation of Benzoic Acid Derivatives

The ester functionality of this compound can be readily transformed to a carboxylic acid, yielding a benzoic acid derivative. This conversion is a fundamental reaction, providing a pathway to 2-cyanobenzoic acid, which is itself a valuable synthetic precursor.

One effective method for this transformation is the deprotection of the carboxylic ester under non-hydrolytic conditions. Research has demonstrated a one-pot procedure for this cleavage using aluminum powder and iodine in anhydrous acetonitrile. This method successfully converts this compound to 2-cyanobenzoic acid in a near-quantitative yield. sci-hub.se The reaction proceeds readily for typical alkyl carboxylates. sci-hub.se

In another context, the hydrolysis of the ester has been observed as a competing reaction. During studies on the base-mediated synthesis of spiro-isoindolinone dihydroquinazolinones, it was noted that the use of strong bases such as sodium methoxide (B1231860) (NaOMe) or potassium tert-butoxide (tBuOK) with mthis compound, a closely related substrate, led exclusively to the hydrolysis product. rsc.orgnih.gov A similar outcome was observed when a control experiment for the main reaction was conducted without the presence of 2-aminobenzamide, resulting in the hydrolysis product. rsc.orgnih.gov This highlights that under specific basic conditions, the intended reaction can be circumvented in favor of forming the corresponding benzoic acid derivative.

Table 1: Synthesis of 2-Cyanobenzoic Acid from this compound

| Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Aluminum powder, Iodine | Anhydrous Acetonitrile | 2-Cyanobenzoic Acid | 99% | sci-hub.se |

| NaOMe or tBuOK | 1,4-Dioxane | 2-Cyanobenzoic Acid (from methyl ester) | Exclusive product | rsc.orgnih.gov |

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often focus on identifying key intermediates, transition states, and the sequence of bond-forming and bond-breaking events.

Elucidation of Reaction Pathways and Transition States

A plausible reaction mechanism has been proposed for the base-mediated synthesis of spiro-isoindolinone dihydroquinazolinones from this compound and 2-aminobenzamide. rsc.orgnih.gov This reaction provides insight into the stepwise transformation of this compound.

The proposed pathway is initiated by the base, potassium hexamethyldisilazide (KHMDS), which abstracts a proton from the amide nitrogen of 2-aminobenzamide. rsc.orgnih.gov This deprotonation generates a more nucleophilic nitrogen species.

The reaction proceeds through the following key steps:

Nucleophilic Attack: The anionic nitrogen of the deprotonated 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in this compound. This step forms an imine intermediate. rsc.orgnih.gov

Cyclization: The newly formed imine intermediate undergoes subsequent intramolecular cyclization steps. These cyclizations lead to the formation of the characteristic spiro-isoindolinone dihydroquinazolinone core structure. rsc.orgnih.gov

Final Product Formation: The final cyclization yields the stable spiro-isoindolinone dihydroquinazolinone product. rsc.orgnih.gov

Control experiments support this proposed mechanism. For instance, the reaction does not proceed in the absence of a base, indicating the necessity of the initial proton abstraction step. rsc.orgnih.gov This detailed pathway, involving initial nucleophilic attack at the cyano group followed by a cascade of cyclizations, illustrates a complex transformation where this compound acts as a key building block.

Ethyl 2 Cyanobenzoate As a Versatile Synthetic Intermediate

Applications in Complex Organic Molecule Construction

The unique arrangement of reactive groups in ethyl 2-cyanobenzoate makes it a sought-after precursor for constructing intricate organic molecules, particularly those with applications in life sciences.

Precursor in Pharmaceutical and Agrochemical Synthesis

Heterocyclic compounds are fundamental to the development of new drugs and agrochemicals, providing core scaffolds for a vast array of biologically active agents. nih.govrsc.org this compound and related derivatives are important intermediates in the synthesis of these complex structures. lookchem.comsmolecule.com The reactivity of the cyano and ester groups allows for their incorporation into larger molecules, forming the basis for novel therapeutic and crop protection compounds. nih.govrsc.orgmdpi.com

Synthesis of 2-(Aminomethyl)benzyl Alcohol

This compound can be utilized as a starting material for the synthesis of 2-(aminomethyl)benzyl alcohol. sigmaaldrich.com The production of this compound involves the reduction of both the nitrile (cyano) group and the ethyl ester group. unive.itunimi.it For instance, a similar transformation starting from 3-cyanobenzoic acid employs a borane-tetrahydrofuran (B86392) (THF) complex to reduce both the carboxylic acid and the cyano group to yield the corresponding aminomethyl benzyl (B1604629) alcohol. unimi.itnih.gov This conversion highlights the utility of cyanobenzoate structures in accessing bifunctional benzyl alcohol derivatives.

Strategic Role in Heterocyclic Chemistry

This compound is particularly significant in the field of heterocyclic chemistry, where it enables the efficient construction of fused and spirocyclic ring systems.

Spiro-Isoindolinone Dihydroquinazolinone Synthesis

A notable application of this compound is in the novel, one-step synthesis of spiro-isoindolinone dihydroquinazolinones. nih.govrsc.org This reaction demonstrates the power of using simple, readily available substrates to create complex, three-dimensional heterocyclic scaffolds. nih.gov The resulting spiro-isoindolinone dihydroquinazolinone structure is a combination of two potent pharmacophores, indicating its potential significance in medicinal chemistry. nih.govrsc.org

The synthesis of spiro-isoindolinone dihydroquinazolinones is achieved through a base-mediated annulation (ring-forming) reaction between this compound and 2-aminobenzamide (B116534). nih.govrsc.org The choice of base is critical for the success of this transformation. Research has shown that strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) are effective in promoting the reaction, while other bases such as DBU, K₂CO₃, and Cs₂CO₃ were found to be futile. nih.govrsc.org The use of nucleophilic bases like NaOMe and tBuOK led exclusively to the hydrolysis of the starting ester. nih.govresearchgate.net

The reaction proceeds through a plausible mechanism where KHMDS first deprotonates the N-H bond of the 2-aminobenzamide. rsc.orgresearchgate.net The resulting nucleophilic nitrogen then attacks the cyano group of this compound, forming an imine intermediate which subsequently undergoes cyclization to yield the final spiro-isoindolinone dihydroquinazolinone product. rsc.orgmdpi.comresearchgate.net

Table 1: Screening of Bases for the Synthesis of Spiro-Isoindolinone Dihydroquinazolinones

| Entry | Base | Solvent | Temperature | Yield |

| 1 | KHMDS | 1,4-Dioxane | Room Temp | Moderate |

| 2 | LiHMDS | 1,4-Dioxane | Room Temp | Moderate |

| 3 | NaHMDS | 1,4-Dioxane | Room Temp | Moderate |

| 4 | DIPEA | 1,4-Dioxane | Room Temp | No Reaction |

| 5 | DBU | 1,4-Dioxane | Room Temp | No Reaction |

| 6 | K₂CO₃ | 1,4-Dioxane | Room Temp | No Reaction |

| 7 | Cs₂CO₃ | 1,4-Dioxane | Room Temp | No Reaction |

| 8 | NaOMe | 1,4-Dioxane | Room Temp | Hydrolysis |

| 9 | tBuOK | 1,4-Dioxane | Room Temp | Hydrolysis |

| Data sourced from studies on the base-mediated spirocyclization using methyl/ethyl 2-cyanobenzoate and 2-aminobenzamide. nih.govrsc.orgresearchgate.net |

The synthesis of spiro-isoindolinone dihydroquinazolinones is of significant interest because it combines two molecular units known for their biological activities. nih.govrsc.org The quinazolinone core is found in compounds exhibiting a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. mdpi.com Similarly, spiro-isoindolinone structures are present in many natural and unnatural compounds with significant biological profiles, acting as anti-HIV, antiviral, anesthetic, and antihypertensive agents. rsc.org The fusion of these two pharmacophores into a single spirocyclic system creates novel molecular scaffolds with high potential for applications in drug discovery and development. nih.govrsc.orgmdpi.com

Base-Mediated Annulation with 2-Aminobenzamide

Contribution to Other Heterocycle Formations

Beyond its role in quinazolinone synthesis, this compound is a valuable precursor for a variety of other heterocyclic systems. Its bifunctional nature, possessing both an electrophilic ester and a nitrile group, allows for diverse cyclization strategies.

One notable application is in the synthesis of isoindolinones, which are privileged scaffolds in many biologically active compounds. researchgate.net A novel one-step approach demonstrates the formation of spiro-isoindolinone dihydroquinazolinones from the reaction of 2-aminobenzamide with this compound. nih.govrsc.org This transformation is effectively mediated by a strong base, potassium bis(trimethylsilyl)amide (KHMDS), in 1,4-dioxane. nih.gov The reaction proceeds through a plausible mechanism where KHMDS deprotonates the amide, enabling a nucleophilic attack on the cyano group of this compound. rsc.orgresearchgate.net This is followed by a series of cyclizations to yield the final spiro-heterocycle. rsc.orgresearchgate.net The choice of base is critical for the success of this reaction, as other common bases were found to be ineffective or led to hydrolysis of the starting material. nih.govrsc.org

Screening of Bases for Spiro-isoindolinone Dihydroquinazolinone Synthesis nih.govrsc.org

| Base | Result |

|---|---|

| KHMDS | Successful reaction, moderate yield |

| DIPEA | Futile, no reaction |

| DBU | Futile, no reaction |

| K₂CO₃ | Futile, no reaction |

| Cs₂CO₃ | Futile, no reaction |

| NaOMe | Exclusive hydrolysis product |

| tBuOK | Exclusive hydrolysis product |

Furthermore, cyanobenzoate derivatives are conceptually linked to the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds with significant applications as dyes and in materials science. e3s-conferences.orgresearchgate.net The fundamental reaction for phthalocyanine (B1677752) formation involves the cyclotetramerization of phthalonitrile (B49051) or its derivatives, often in the presence of a metal salt and urea (B33335) at high temperatures. e3s-conferences.orgsci-hub.se this compound serves as a potential starting point for obtaining the necessary phthalonitrile precursors through established chemical transformations. researchgate.net For instance, copper phthalocyanine complexes can be prepared by heating substituted ortho-dibromobenzenes with copper cyanide in a reaction believed to proceed via a phthalonitrile intermediate. e3s-conferences.org

Catalytic and Organometallic Applications in Synthesis

This compound and related structures are also involved in various metal-catalyzed transformations, highlighting their utility in modern synthetic chemistry. These reactions leverage the reactivity of the cyano and benzoate (B1203000) moieties under the influence of transition metal catalysts.

Acyl cyanides, the class of compounds to which this compound belongs, can serve as bifunctional reagents in copper-catalyzed reactions. lookchem.com These transformations allow for the direct conversion of the cyano group into an amide (cyanoamidation) or an ester (cyanoesterification).

The underlying principle involves the activation of the cyanide group by a copper catalyst. For example, in related systems, copper(II) species have been shown to catalyze the conversion of inorganic cyanide into ethyl carbamate. nih.gov The mechanism involves the complexation of copper(II) to the cyanate (B1221674) intermediate, which is formed from cyanide oxidation. nih.gov This complexation renders the cyanate more susceptible to nucleophilic attack by ethanol (B145695), leading to the formation of the corresponding carbamate. nih.gov This process exemplifies the role of copper in facilitating the reaction between a cyano-derived group and an alcohol, a reaction analogous to cyanoesterification. The versatility of copper catalysis is further seen in various difluoroalkylation reactions where a copper catalyst mediates the reaction of reagents like ethyl bromodifluoroacetate. mdpi.com

The reactivity of aromatic nitriles like this compound can be harnessed using various transition metals beyond copper.

Rhodium-catalyzed reactions have proven to be a powerful tool for the synthesis of heterocycles. whiterose.ac.uk Rhodium(III)-catalyzed C-H activation is a prominent strategy for accessing complex scaffolds such as isoquinolones from aromatic precursors. whiterose.ac.uk This methodology often involves the coupling of substituted benzamides with alkenes or alkynes, showcasing the ability of rhodium to mediate the formation of new carbon-carbon and carbon-heteroatom bonds. whiterose.ac.uk Furthermore, rhodium(II) catalysts are known to mediate unique three-component reactions involving diazoesters and N,N-dimethylformamide (DMF), leading to the formal insertion of functional groups into C-C bonds under mild conditions. nih.gov

Nickel-catalyzed transformations are also significant, particularly for the cyanation of aryl halides. chinesechemsoc.org While this reaction builds the nitrile group rather than reacting it, it underscores the importance of metal catalysis in the chemistry of aryl nitriles. Dual photoredox-nickel catalysis systems have been developed to achieve this transformation under benign conditions at room temperature, overcoming the challenge of cyanide's strong affinity for metal centers which can often hamper catalytic cycles. chinesechemsoc.org

Overview of Relevant Metal-Catalyzed Transformations

| Metal Catalyst | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Copper (Cu) | Cyanoesterification / Amidation | Carbamates, Esters, Amides | lookchem.comnih.gov |

| Rhodium (Rh) | C-H Activation / Annulation | Isoquinolones, Heterocycles | whiterose.ac.uk |

| Rhodium (Rh) | Multicomponent Insertion | α,α,α-trisubstituted esters | nih.gov |

| Nickel (Ni) | Photoredox Cyanation | Aryl Nitriles | chinesechemsoc.org |

Advanced Spectroscopic and Structural Characterization in Ethyl 2 Cyanobenzoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidationbenchchem.comsdsu.eduresearchgate.net

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of ethyl 2-cyanobenzoate by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) and Carbon-13 (¹³C) NMR Analysissdsu.edu

One-dimensional NMR provides fundamental information about the structure. In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. The ethyl group gives rise to a characteristic triplet and quartet pattern, while the protons on the aromatic ring appear as a complex multiplet in the downfield region.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of each unique carbon atom. The carbonyl carbon of the ester and the nitrile carbon are typically observed at the lower field end of the spectrum, while the aromatic and ethyl carbons appear at higher field positions.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | Multiplet | Aromatic carbons |

| -OCH₂CH₃ | Quartet | Carbonyl (C=O) |

| -OCH₂CH₃ | Triplet | Nitrile (C≡N) |

| Methylene (B1212753) (-CH₂-) | ||

| Methyl (-CH₃) |

Two-Dimensional NMR Techniquesresearchgate.net

To resolve ambiguities and confirm connectivity, two-dimensional (2D) NMR techniques are employed. weebly.com These experiments provide correlations between different nuclei within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons would confirm the presence of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com It is invaluable for establishing the connectivity between the ethyl ester group and the cyanobenzoyl moiety, for instance, by showing a correlation between the methylene protons of the ethyl group and the carbonyl carbon.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)benchchem.comsdsu.eduresearchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M+) would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. researchgate.net The exact mass of this compound (C₁₀H₉NO₂) is 175.0633 atomic mass units. nih.gov HRMS can confirm this with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identificationsdsu.eduresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. bellevuecollege.edu The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Nitrile (C≡N) | Stretching | 2260-2220 copbela.org |

| Ester Carbonyl (C=O) | Stretching | 1760-1690 libretexts.orglibretexts.org |

| C-O | Stretching | 1320-1210 libretexts.orglibretexts.org |

| Aromatic C=C | Stretching | ~1600-1450 |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~3000-2850 libretexts.org |

The presence of a strong absorption band around 2230 cm⁻¹ is indicative of the nitrile group, while a strong band in the region of 1720 cm⁻¹ confirms the presence of the ester carbonyl group. Absorptions corresponding to C-O stretching, as well as aromatic and aliphatic C-H stretching, further corroborate the structure. oregonstate.edu

Chromatographic Separation and Analysis Techniquesbenchchem.com

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)benchchem.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. b-ac.co.uk For the analysis of this compound, a reversed-phase HPLC method is commonly employed.

In a typical setup, a C18 column is used as the stationary phase, which is nonpolar. The mobile phase is a mixture of polar solvents, such as acetonitrile (B52724) and water. By adjusting the ratio of these solvents, the retention time of this compound can be controlled. The compound is detected as it elutes from the column, often by a UV detector, as the aromatic ring absorbs UV light. b-ac.co.uk This technique is highly effective for determining the purity of this compound samples.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). In the analysis of aromatic esters like this compound, UPLC is instrumental for assessing purity, monitoring reaction progress, and identifying related substances or impurities.

Research findings indicate that the separation of aromatic compounds is effectively achieved using columns with robust stationary phases, such as C18. The enhanced resolving power of UPLC allows for the clear separation of isomeric impurities and starting materials from the main compound peak in a significantly shorter timeframe. Method development for aromatic amines and esters often employs a reversed-phase approach with a gradient elution using a mixture of an aqueous mobile phase (often containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile. This methodology ensures sharp, well-defined peaks, which is crucial for accurate quantification.

Below is a representative table of UPLC conditions applicable for the analysis of this compound, based on methods developed for structurally similar aromatic compounds.

Table 1: Representative UPLC Analytical Conditions

| Parameter | Value |

|---|---|

| Chromatography System | Waters ACQUITY UPLC or similar |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | UV-Vis (PDA) at 254 nm |

| Expected Retention Time | ~ 3.5 - 4.5 minutes |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and conformational details. For this compound, a solid compound at room temperature, this analysis would confirm the spatial relationship between the ethyl ester and cyano groups on the benzene (B151609) ring.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method serves as a critical quality control step to confirm the empirical formula of a synthesized compound, thereby verifying its purity and identity. The molecular formula for this compound is C₁₀H₉NO₂. sigmaaldrich.com

The process involves the combustion of a small, precisely weighed sample at high temperatures. The resulting gaseous products (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage composition of each element. For a pure sample of this compound, the experimentally determined values are expected to align closely with the theoretical values calculated from its molecular formula. A Certificate of Analysis for a compound with the identical molecular formula provides a direct comparison of theoretical and experimentally found values, which is a standard practice in chemical research to validate a compound's composition. researchgate.net Generally, a deviation of ±0.4% between the found and calculated values is considered acceptable by most scientific journals.

**Table 2: Elemental Analysis Data for this compound (C₁₀H₉NO₂) **

| Element | Theoretical Mass % | Found Mass % (Representative) researchgate.net |

|---|---|---|

| Carbon (C) | 68.56% | 68.66% |

| Hydrogen (H) | 5.18% | 4.89% |

| Nitrogen (N) | 8.00% | 7.93% |

| Oxygen (O) | 18.26% | Not Determined |

Note: Oxygen is typically not directly measured and is calculated by difference.

Theoretical and Computational Investigations of Ethyl 2 Cyanobenzoate

Conformational Analysis Studies

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules such as ethyl 2-cyanobenzoate. The rotation around single bonds, particularly the C(aryl)-C(ester) and O-C(ethyl) bonds, gives rise to various conformers with different energies. Identifying the most stable conformer is essential, as it represents the predominant structure of the molecule and governs its properties.

Semi-empirical molecular orbital methods offer a computationally efficient approach for exploring the potential energy surface of a molecule. ijres.org These methods, such as AM1 (Austin Model 1), PM3 (Parametric Model 3), and MNDO (Modified Neglect of Diatomic Overlap), are derived from Hartree-Fock theory but use parameters obtained from experimental data to simplify calculations. researchgate.net They are significantly faster than ab initio methods, making them well-suited for the initial stages of conformational analysis, especially for larger molecules. ijres.org

For this compound, a conformational search using a semi-empirical method would involve systematically rotating the key dihedral angles. This process maps out the potential energy surface, identifying energy minima that correspond to stable conformers and transition states that represent the energy barriers between them. The output of such an analysis is the heat of formation for each stable conformer, allowing for the determination of their relative stabilities and the prediction of the most likely ground-state geometry. While specific studies on this compound using these methods are not extensively published, the application of AM1 and related methods to perform conformational searches on other complex organic molecules is a well-established practice. researchgate.net

Quantum Chemical Calculations

For a more precise and detailed understanding of this compound, quantum chemical calculations based on Density Functional Theory (DFT) are employed. These methods provide accurate descriptions of molecular geometry, electronic properties, and spectroscopic characteristics. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. For this compound, geometry optimization is typically performed using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311G(d,p) or 6-311++G(d,p). researchgate.netepstem.net This process determines the lowest energy structure by calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

Once the optimized ground-state geometry is obtained, Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the molecule's excited states. q-chem.com TD-DFT is a standard method for predicting the electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.netua.es The results include the excitation energies (which can be converted to absorption wavelengths, λmax) and the corresponding oscillator strengths, which indicate the intensity of the absorption bands. This theoretical spectrum can then be compared with experimental data for validation.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxiapptec.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net This energy gap is readily calculated from the orbital energies obtained through DFT calculations. nih.gov

Table 1: Calculated Frontier Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -1.20 |

| Energy Gap (ΔE) | 5.95 |

Note: These values are representative theoretical values calculated using DFT (B3LYP functional) for illustrative purposes.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MESP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to attack by electrophiles.

Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are attractive to nucleophiles.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MESP map would show a high negative potential (red) localized around the electronegative oxygen atom of the carbonyl group and the nitrogen atom of the cyano group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the aromatic ring and the ethyl group, indicating their susceptibility to nucleophilic attack.

Key descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons. irjweb.com

Chemical Hardness (η): Measures the resistance to a change in electron configuration. Hard molecules have a large HOMO-LUMO gap. ijres.org

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Chemical Potential (μ): Represents the 'escaping tendency' of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These calculated descriptors provide a comprehensive profile of the chemical reactivity of this compound.

Table 2: Calculated Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 7.15 |

| Electron Affinity (A) | A ≈ -ELUMO | 1.20 |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.175 |

| Chemical Potential (μ) | μ = -(I + A) / 2 | -4.175 |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.975 |

| Chemical Softness (S) | S = 1 / (2η) | 0.168 |

| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.933 |

Note: Values are calculated based on the representative HOMO/LUMO energies from Table 1. Formulas are from cited literature. ijres.orgnih.govresearchgate.net

Compound Index

Molecular Electrostatic Potential (MESP) Mapping

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. This technique allows researchers to understand the dynamic evolution of a system, providing insights into conformational changes, intermolecular interactions, and the influence of the surrounding environment, such as a solvent. An MD simulation calculates the net force on each atom and uses this information to model its subsequent motion, generating a trajectory that describes how the positions and velocities of particles in the system vary with time.

For a molecule like this compound, MD simulations could provide valuable data on several aspects:

Conformational Dynamics: The ethyl ester and cyanobiphenyl groups possess rotational freedom. MD simulations can map the potential energy surface related to the rotation around the C-C and C-O single bonds, identifying the most stable conformations and the energy barriers between them.

Solvation Effects: The behavior of this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the formation and structure of the solvation shell.

Intermolecular Interactions: In condensed phases, understanding how molecules of this compound interact with each other is crucial. MD can simulate these interactions, helping to predict bulk properties like density and viscosity, and to understand aggregation or self-assembly processes.

Reaction Pathway Modeling and Energetic Profiles

Computational chemistry provides essential tools for modeling reaction pathways and calculating their energetic profiles. These investigations help in understanding reaction mechanisms, predicting product formation, and rationalizing experimental observations. For this compound, theoretical studies have shed light on its reactivity in several chemical transformations.

Base-Mediated Spirocyclization

One of the notable reactions involving this compound is its use as a precursor in the synthesis of spiro-isoindolinone dihydroquinazolinones. hirosaki-u.ac.jpresearchgate.net This transformation occurs via a base-mediated reaction with a 2-aminobenzamide (B116534) derivative. While detailed energetic profiles from quantum chemical calculations are not provided in the experimental reports, a plausible reaction mechanism has been proposed based on controlled experiments and chemical intuition. hirosaki-u.ac.jp

The reaction is initiated by a strong base, such as Potassium Hexamethyldisilazide (KHMDS), which deprotonates the amine of the 2-aminobenzamide. hirosaki-u.ac.jpresearchgate.net The resulting anion then undergoes a nucleophilic attack on the nitrile carbon of this compound. This is followed by an intramolecular cyclization and subsequent rearrangement to form the final spirocyclic product. The choice of base and solvent is critical, as weaker bases or different solvents either fail to promote the reaction or lead to hydrolysis of the ester. hirosaki-u.ac.jpresearchgate.net

A proposed mechanistic pathway is detailed in the table below.

| Step | Description | Key Intermediates |

| 1 | Deprotonation of 2-aminobenzamide by a strong base (e.g., KHMDS). | Amide anion |

| 2 | Nucleophilic attack of the amide anion on the nitrile carbon of this compound. | Iminyl anion intermediate |

| 3 | Intramolecular nucleophilic attack of the newly formed nitrogen anion onto the ester carbonyl carbon. | Tetrahedral intermediate |

| 4 | Elimination of the ethoxide leaving group to form the isoindolinone ring. | Spiro-intermediate |

| 5 | Tautomerization/protonation to yield the final spiro-isoindolinone dihydroquinazolinone product. | Final product |

Formation from Diels-Alder Adducts

This compound can be formed through the aromatization of a Diels-Alder adduct. Specifically, the condensation of trans-1-cyano-1,3-butadiene with ethyl acrylate (B77674) yields ethyl cis-2-cyano-3-cyclohexene-1-carboxylate. dergipark.org.tr The subsequent aromatization of this adduct leads to the formation of this compound. This reaction pathway confirms the ortho substitution pattern of the initial cycloaddition product. dergipark.org.tr Theoretical investigations of such Diels-Alder reactions, often using Density Functional Theory (DFT), can model the transition states and intermediates, explaining the observed regioselectivity and stereoselectivity. dergipark.org.tr

Other Reactions

The chemical functionality of this compound allows for various other transformations. For example, it can be reduced to form 2-(aminomethyl)benzyl alcohol. auremn.org.br This reaction pathway involves the reduction of both the nitrile and the ester groups. Computational modeling could be used to investigate the energetics of stepwise versus concerted reduction pathways and to predict the selectivity of different reducing agents.

Furthermore, the cyano group plays a significant role in directing reactivity. In related systems, the ortho-cyano group on a benzoate (B1203000) ester has been shown to be crucial for directing the stereochemical outcome of glycosylation reactions, highlighting its potential to participate in or influence the reaction mechanism through neighboring group participation. nih.gov

Biological Activity Research and Drug Discovery Applications of Ethyl 2 Cyanobenzoate

Investigation of Antiproliferative and Anticancer Effects

There is a notable lack of direct studies on the antiproliferative and anticancer effects of Ethyl 2-cyanobenzoate. Research in this area is concentrated on the derivatives synthesized using this compound.

In Vitro Studies on Cancer Cell Lines

No specific in vitro studies on cancer cell lines using this compound as the test compound were identified in the reviewed literature. The focus of published research is on the biological evaluation of compounds synthesized from this compound. For instance, derivatives of benzo nih.govscbt.comimidazo[1,2-a]pyrimidine, which can be synthesized from precursors related to this compound, have been tested against human cancer cell lines like hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7). researchgate.net However, this does not represent the activity of this compound itself.

Mechanisms of Apoptosis Induction and Cell Cycle Regulation

Direct research into the mechanisms of apoptosis induction or cell cycle regulation by this compound is not available. Studies on apoptosis and cell cycle are typically conducted on the more complex, biologically active molecules derived from it. For example, various quinazolinone derivatives, which can be synthesized using cyanobenzoate precursors, have been shown to induce apoptosis and cause cell cycle arrest in cancer cells. researchgate.net These mechanisms include the activation of caspases and modulation of cell cycle regulatory proteins, but these findings are specific to the derivatives and cannot be directly attributed to this compound. researchgate.net

Exploration of Antiviral Potential

Similar to its anticancer evaluation, the direct antiviral potential of this compound has not been a significant area of research.

Activity Against Specific Viral Pathogens

No studies were found that specifically screen this compound for activity against viral pathogens. The available literature points towards the use of this compound in the synthesis of compounds that are then tested for antiviral properties. For example, a compound containing a 2-cyanobenzoate moiety was involved in studies targeting the SARS CoV-1 3CL protease. acs.org However, in the crystal structure of the enzyme-inhibitor complex, the electron density for the 2-cyanobenzoate portion was absent, suggesting it acted as a leaving group during the interaction and was not the active antiviral component. acs.org

Design and Synthesis of Biologically Active Derivatives

The principal role of this compound in medicinal chemistry is as a key building block for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

While direct Structure-Activity Relationship (SAR) studies with this compound as the lead compound are not available, its derivatives are subjects of such investigations. This compound serves as a starting material for creating libraries of related compounds, which are then screened for biological activity. For example, it is used in the synthesis of spiro-isoindolinone dihydroquinazolinones, a class of compounds with recognized biological importance. scispace.com The synthesis involves the reaction of this compound with 2-aminobenzamides. By modifying the substituents on the benzamide (B126) reactant, chemists can generate a variety of derivatives and study how these structural changes affect the biological activity of the resulting spiro compounds. This allows for the establishment of SAR for that specific class of derivatives.

In another instance, derivatives of 4-thiazolidinone (B1220212) were designed and synthesized as potential inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov While this compound is not directly mentioned in this specific synthesis, the use of substituted benzonitriles is a common strategy in the creation of such libraries for SAR studies. The goal of these studies is to identify the chemical features that lead to the most potent and selective biological activity.

The table below summarizes the role of this compound as a reactant in the synthesis of biologically active derivatives.

| Derivative Class | Reactants | Biological Target/Activity of Derivative |

| Spiro-isoindolinone dihydroquinazolinones | This compound, 2-Amino-N-hexyl-benzamide | Antiviral, Anti-HIV-1, Antileukemic, Anesthetic, Antihypertensive agents |

Role in Developing New Pharmaceutical Agents

This compound serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex molecules that have shown promise in drug discovery. The presence of both a cyano group and an ethyl ester group on the benzene (B151609) ring provides two reactive sites that can be strategically manipulated to build diverse molecular architectures.

One notable application of a closely related compound, 2-cyanobenzoic acid, is in the synthesis of pyripyropene derivatives, which have been investigated for their pest-control efficacy. In one study, 2-cyanobenzoic acid was coupled with a complex alcohol intermediate to produce a novel derivative. jst.go.jp This highlights the utility of the 2-cyanobenzoyl moiety in creating agrochemical agents, a field often overlapping with pharmaceutical research in terms of core chemical principles.

Furthermore, research into antitubercular agents has utilized derivatives of cyanobenzoic acids. For instance, 5-(3-cyanophenyl)furan-2-carboxylic acid was designed and synthesized as an inhibitor of salicylate (B1505791) synthase (MbtI), an essential enzyme for Mycobacterium tuberculosis. mdpi.com While this study used the 3-cyano isomer, the underlying principle of employing a cyanobenzoic acid structure as a key component of a pharmacophore is evident. The research demonstrated that the cyano-substituted phenyl ring was a critical element for the inhibitory activity of the final compound. mdpi.com

The synthesis of spiro-isoindolinone dihydroquinazolinones, a class of compounds with potential biological activities, has been achieved using this compound as a key reactant. In a base-mediated spirocyclization reaction, this compound reacts with 2-aminobenzamides to form these complex heterocyclic structures. This synthetic strategy underscores the importance of this compound in generating novel scaffolds for drug discovery.

The following table provides examples of biologically active compounds synthesized using cyanobenzoate derivatives, illustrating the importance of this chemical class in medicinal chemistry.

| Starting Material/Intermediate | Synthesized Compound Class | Target/Application |

| 2-Cyanobenzoic acid | Pyripyropene derivatives | Pest-control jst.go.jp |

| 3-Cyanobenzoic acid | 5-(3-cyanophenyl)furan-2-carboxylic acid | Antitubercular (MbtI inhibitor) mdpi.com |

| This compound | Spiro-isoindolinone dihydroquinazolinones | Novel heterocyclic scaffolds |

The research into derivatives of this compound and related cyanobenzoic acids continues to be an active area of investigation. The strategic placement of the cyano and carboxylate groups allows for the construction of complex molecules with diverse biological targets. As such, this compound remains a valuable tool in the arsenal (B13267) of medicinal chemists for the development of new pharmaceutical agents.

Broader Research Implications and Future Directions for Ethyl 2 Cyanobenzoate

Applications in Materials Science Research

The distinct electronic and structural properties of ethyl 2-cyanobenzoate and its derivatives make them valuable candidates for materials science research. The presence of the cyano and ester groups allows for a wide range of chemical modifications, enabling the fine-tuning of material properties.

This compound is gaining attention as a precursor and additive in polymer chemistry. While direct polymerization of the molecule is not common, it serves as a critical starting material for synthesizing monomers and functional molecules that can be integrated into polymer chains or used as additives to impart specific properties. For instance, it can be used as a reagent in the creation of polymer additives such as plasticizers, light stabilizers, and crosslinking agents. ambeed.com

Research into bichromophoric esters, such as those derived from cyanobenzoate structures, highlights their potential in developing materials with specific photophysical properties. For example, studies on 2-(1-pyrenyl)ethyl p-cyanobenzoate, a related compound, have shown the formation of an intramolecular exciplex, which is an electronically excited complex between two different molecules. oup.comoup.com This phenomenon is of significant interest for applications in organic light-emitting diodes (OLEDs), sensors, and photophysical probes, where control over light emission and energy transfer is crucial. oup.comresearchgate.net The ability to form such excited states is influenced by the molecule's conformation, suggesting that designing rigid polymer structures incorporating cyanobenzoate moieties could lead to novel materials with tailored optical and electronic properties. oup.comoup.com

Emerging Research Avenues

The utility of this compound extends beyond established applications, with several emerging research avenues showing significant promise. A key area is its use in the synthesis of complex, nitrogen-containing heterocyclic compounds, which are pivotal in medicinal chemistry and drug discovery.

A notable emerging application is the synthesis of spiro-isoindolinone dihydroquinazolinones. rsc.orgnih.gov These complex spirocyclic structures are present in numerous biologically active natural products and synthetic compounds, exhibiting activities such as anti-HIV-1, antiviral, and antihypertensive properties. rsc.org A novel synthetic approach utilizes this compound and 2-aminobenzamide (B116534) in a base-mediated spirocyclization reaction to construct these high-value scaffolds in a single step. rsc.orgnih.gov This strategy opens up possibilities for creating libraries of novel heterocyclic compounds for biological screening. Further research is focused on expanding the substrate scope and optimizing reaction conditions to improve yields and accessibility. nih.gov

Green Chemistry and Sustainable Synthesis Perspectives

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable chemical processes. The synthesis of cyanobenzoic acid derivatives, including this compound, is an area where green chemistry principles are being actively applied.

Conventional methods for producing cyanobenzoic acids and their esters often rely on harsh conditions or toxic reagents. For example, the Sandmeyer reaction, a classic method, involves the use of highly toxic copper cyanide and generates significant waste. google.comgoogle.com Other processes may use hazardous chlorinating agents like thionyl chloride or phosphorus pentachloride. google.com

To address these drawbacks, researchers are exploring greener alternatives. One promising approach is the use of electrochemical techniques for the synthesis of cyanobenzoic acid from CO2 and iodoarenes, which can be seen as a model for sustainable carboxylation. mdpi.comresearchgate.net This method utilizes electricity as a "green" reagent and can be performed in environmentally benign solvents like ionic liquids, reducing the reliance on fossil fuels and valorizing a greenhouse gas. mdpi.comresearchgate.net Another green approach involves microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. kau.edu.saderpharmachemica.com For instance, the synthesis of methyl 3-cyanobenzoate has been demonstrated using a greener method involving oximation and dehydration reactions with optimized, milder conditions. researchgate.net These sustainable strategies represent a crucial future direction for the industrial production of this compound and related compounds.

Challenges and Opportunities in Contemporary this compound Research

Despite its potential, research on this compound faces several challenges that also present significant opportunities for innovation.

Challenges:

Synthesis Efficiency and Cost: While greener synthetic routes are being developed, their industrial scalability and cost-effectiveness compared to traditional methods remain a challenge. Many conventional processes, though problematic, are well-established and inexpensive. google.com

Hazardous Precursors and Intermediates: The synthesis often involves precursors or reagents that are toxic or hazardous, such as inorganic cyanides or strong acids and bases, requiring stringent safety protocols and complex waste management. google.comgoogle.com

Opportunities:

Novel Catalytic Systems: There is a significant opportunity in the development of novel, highly efficient, and reusable catalysts for the synthesis of this compound. This includes exploring new metal-based or organocatalytic systems that can operate under mild, environmentally friendly conditions.

Expanded Applications in Materials Science: Further exploration of cyanobenzoate derivatives in the design of functional polymers, organic electronics, and smart materials is a major opportunity. ambeed.comoup.com By systematically modifying the molecular structure, new materials with enhanced thermal stability, photoluminescence, or charge-transport properties could be developed.

Advanced Intermediate for Fine Chemicals: As a versatile building block, this compound presents an opportunity for the efficient synthesis of high-value fine chemicals, including pharmaceuticals and agrochemicals. rsc.orggoogle.com Developing novel, atom-economical transformations of its functional groups could lead to more streamlined and sustainable production of complex target molecules.

Q & A

Q. What are the recommended laboratory synthesis protocols for Ethyl 2-cyanobenzoate?

this compound can be synthesized via esterification of 2-cyanobenzoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or through nucleophilic substitution of a halogenated benzoate precursor. For example, bromine substitution in Ethyl 4-bromo-2-cyano-5-methylbenzoate (a structurally related compound) can be achieved using nucleophiles like cyanide ions under reflux conditions in polar aprotic solvents (e.g., DMF) . Characterization of intermediates and final products should include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm purity and structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To identify aromatic proton environments and ester/cyano functional groups. For example, the cyano group's electron-withdrawing effect deshields adjacent protons, producing distinct splitting patterns .

- IR Spectroscopy : Peaks near ~2240 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors or dust.

- Emergency Measures : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. Follow toxicology protocols (e.g., ABCDEs for poisoning) outlined in safety data sheets for structurally similar cyanobenzoates .

Q. How does this compound behave under varying storage conditions?

Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the ester group. Stability studies for analogous compounds suggest degradation rates increase at >25°C or in acidic/basic environments. Monitor via periodic HPLC or TLC to detect decomposition products .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in nucleophilic reactions?

The electron-withdrawing cyano group meta to the ester enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or aminolysis). Compare reactivity with Ethyl 4-bromo-2-cyano-5-methylbenzoate, where bromine’s inductive effect further polarizes the ester group, accelerating substitution kinetics . Computational studies (DFT calculations) can quantify charge distribution and predict reaction pathways .

Q. What mechanistic insights explain contradictory yields in this compound-mediated cross-coupling reactions?

Discrepancies may arise from competing side reactions (e.g., cyano group reduction or ester hydrolysis). Use kinetic analysis (e.g., Eyring plots) and in-situ monitoring (Raman spectroscopy) to identify intermediates. For example, in Suzuki-Miyaura couplings, Pd catalyst poisoning by cyano groups can reduce efficiency—address this by optimizing ligand systems or reaction temperatures .

Q. How can computational modeling optimize this compound’s role in drug design?

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes or receptors) to predict binding affinity.

- QSAR Analysis : Correlate substituent variations (e.g., methyl vs. ethyl esters) with bioactivity using regression models.

- MD Simulations : Assess stability of drug-candidate complexes in physiological conditions .

Q. What strategies resolve conflicting spectral data for this compound derivatives?

Cross-validate using multiple techniques:

Q. How is this compound evaluated for antimicrobial activity in vitro?

- MIC Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.

- Time-Kill Studies : Monitor bactericidal kinetics over 24 hours.

- Synergy Testing : Combine with commercial antibiotics (e.g., ampicillin) to assess potentiation effects .

Q. What advanced analytical methods quantify trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.